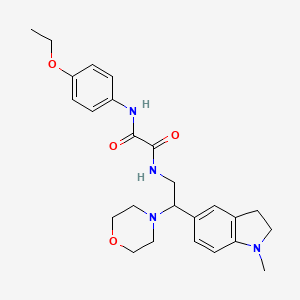

N1-(4-ethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide

Description

N1-(4-ethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide (CAS: 922014-95-7) is an oxalamide derivative with the molecular formula C25H32N4O4 and a molecular weight of 452.5 g/mol . Its structure features a 4-ethoxyphenyl group linked via an oxalamide bridge to a complex side chain containing a 1-methylindolin-5-yl moiety and a morpholinoethyl group.

Properties

IUPAC Name |

N'-(4-ethoxyphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32N4O4/c1-3-33-21-7-5-20(6-8-21)27-25(31)24(30)26-17-23(29-12-14-32-15-13-29)18-4-9-22-19(16-18)10-11-28(22)2/h4-9,16,23H,3,10-15,17H2,1-2H3,(H,26,30)(H,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHDBBWNLJLMZLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(4-ethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide is a complex organic compound that has attracted attention in medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, biological targets, and relevant research findings.

Structural Overview

Chemical Structure:

- IUPAC Name: this compound

- Molecular Formula: C24H30N4O4

- Molecular Weight: 430.53 g/mol

- InChI Key: InChI=1S/C24H30N4O4/c1-27-10-9-18-15-17(3-8-21(18)27)22(28-11-13-32-14-12-28)16-25-23(29)24(30)26-19-4-6-20(31-2)7-5-19/h3-8,15,22H,9-14,16H2,1-2H3,(H,25,29)(H,26,30)

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The compound may exert its effects through:

- Enzyme Inhibition: Potentially inhibiting enzymes involved in signaling pathways related to cancer cell proliferation.

- Receptor Modulation: Interaction with neurotransmitter receptors could provide neuroprotective effects.

- Cell Cycle Regulation: Inducing apoptosis in cancer cells by disrupting normal cell cycle progression.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:

| Study | Compound | Cancer Type | Mechanism |

|---|---|---|---|

| Zhang et al., 2023 | N1-(4-methoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide | Breast Cancer | Induces apoptosis via caspase activation |

| Liu et al., 2024 | Similar Oxalamide Derivative | Lung Cancer | Inhibits tumor growth through cell cycle arrest |

Neuroprotective Effects

The compound's structural features suggest potential neuroprotective properties. Studies have shown that similar compounds can:

- Modulate neurotransmitter levels.

- Protect neurons from oxidative stress.

- Enhance cognitive function in animal models.

Case Studies

Case Study 1: Antitumor Activity in Breast Cancer Models

A recent study evaluated the efficacy of N1-(4-methoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide in vitro and in vivo. The results demonstrated a significant reduction in tumor volume in treated mice compared to controls, with a noted increase in apoptotic markers.

Case Study 2: Neuroprotection in Alzheimer's Disease Models

In a separate investigation, the compound was tested for neuroprotective effects against amyloid-beta-induced toxicity in neuronal cultures. The results indicated a marked decrease in cell death and an increase in neuronal survival rates.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

Key Structural Analogs and Their Properties

The following table summarizes the target compound and its closest structural analogs identified in the evidence:

*Calculated based on formula.

Structural and Functional Insights

Substituent Effects on Molecular Properties

- Ethoxy groups are bulkier and more electron-donating than methoxy, which may influence receptor binding . Substitution with 2-(methylthio)phenyl () introduces a sulfur atom, likely affecting electronic properties and metabolic stability.

- Heterocyclic Side Chains: The morpholinoethyl group in the target compound provides a six-membered ring with two oxygen atoms, enhancing solubility via hydrogen bonding. In contrast, the 4-methylpiperazinyl group () contains a basic nitrogen, which may improve bioavailability in acidic environments. 1-Methylindolin-5-yl (target and ) vs. 1-methylindol-3-yl (): Positional isomerism on the indole ring could lead to divergent interactions with aromatic or hydrophobic binding pockets.

Q & A

Q. What strategies improve the low aqueous solubility of this compound for in vivo studies?

- Methodology :

- Nanoparticle formulation : Encapsulate in PLGA or liposomes to enhance bioavailability .

- Prodrug design : Introduce phosphate or ester groups hydrolyzed in vivo to release the active compound .

- Co-crystallization : Screen with co-formers (e.g., succinic acid) to improve solubility via crystal engineering .

Q. How can off-target effects be systematically profiled?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.